molecular formula C23H21ClN4O3 B069107 N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride CAS No. 179247-42-8

N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride

Cat. No.: B069107
CAS No.: 179247-42-8
M. Wt: 436.9 g/mol
InChI Key: OQCLKJREASBKNO-UHFFFAOYSA-N
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Description

N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride is a synthetic small molecule characterized by a quinazoline core substituted with 6,7-dimethoxy groups. The quinazoline moiety is linked via an amino group to a para-substituted phenyl ring, which is further connected to a benzamide group. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications .

Quinazoline derivatives are well-studied for their kinase inhibitory properties, particularly targeting tyrosine kinases involved in cancer and inflammatory pathways. The dimethoxy substitutions at positions 6 and 7 are structurally significant, as these groups often enhance binding affinity to kinase ATP-binding pockets by forming hydrogen bonds with conserved residues .

Properties

IUPAC Name

N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3.ClH/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15;/h3-14H,1-2H3,(H,27,28)(H,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCLKJREASBKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582023
Record name N-{4-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179247-42-8
Record name N-{4-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride
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Preparation Methods

Halogenation of 3,4-Dihydroquinazolin-4-one

The quinazoline nucleus is constructed via halogenation of 3,4-dihydroquinazolin-4-one derivatives. Phosphorus oxychloride (POCl₃) is the preferred halogenating agent, reacting with the ketone group at position 4 to introduce chlorine. For example, refluxing 6,7-dimethoxy-3,4-dihydroquinazolin-4-one in excess POCl₃ at 110–120°C for 2–4 hours yields 4-chloro-6,7-dimethoxyquinazoline. Prolonged reflux (up to 12 hours) ensures complete conversion for batches exceeding 10 g.

Table 1: Halogenation Conditions for Quinazoline Synthesis

SubstrateHalogenating AgentTemperature (°C)Time (hr)Yield (%)
6,7-Dimethoxy-3,4-dihydroquinazolin-4-onePOCl₃110–1202–485–92

Amination at Position 4

Nucleophilic Substitution with Aniline Derivatives

The 4-chloro intermediate undergoes amination with 4-aminophenylbenzamide. In a sealed reactor, 4-chloro-6,7-dimethoxyquinazoline is heated with 4-aminophenylbenzamide in dimethylformamide (DMF) at 130–140°C for 24–48 hours. A molar excess of triethylamine (3–5 eq) neutralizes HCl byproducts. The product, N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]benzamide, is isolated via precipitation in ice-water and recrystallized from methanol.

Key Variables:

  • Solvent: Polar aprotic solvents (DMF, dimethylacetamide) enhance reactivity.

  • Temperature: Reactions below 120°C result in incomplete substitution.

Benzamide Functionalization

Acylation of 4-Aminophenyl Intermediate

Prior to quinazoline coupling, 4-aminophenylbenzamide is synthesized via Schotten-Baumann acylation. 4-Aminophenol reacts with benzoyl chloride in aqueous NaOH, followed by catalytic hydrogenation to reduce nitro intermediates. Alternative routes employ Ullmann coupling for direct benzamide formation.

Table 2: Benzamide Synthesis Routes

MethodReagentsYield (%)Purity (HPLC)
Schotten-BaumannBenzoyl chloride, NaOH78>95
Ullmann CouplingCuI, L-proline85>98

Hydrochloride Salt Formation

Acid-Base Titration

The free base is dissolved in anhydrous methanol, and gaseous HCl is bubbled through the solution at 0–5°C until pH 2–3 is achieved. The precipitated hydrochloride salt is filtered, washed with cold diethyl ether, and dried under vacuum.

Optimization Notes:

  • Solvent Choice: Methanol ensures high solubility of the free base and salt.

  • Stoichiometry: Excess HCl (1.2–1.5 eq) prevents residual free base.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, quinazoline H-5), 7.92–7.85 (m, 5H, benzamide Ar-H), 6.98 (s, 2H, OCH₃).

  • LC-MS: [M+H]⁺ = 447.2 (calc. 447.1).

Thermal Analysis

  • DSC: Endothermic peak at 218°C (melting), exothermic decomposition above 300°C.

  • TGA: Mass loss <1% below 200°C, confirming anhydrous form.

Comparative Evaluation of Synthetic Routes

Route 1 (Direct Amination):

  • Advantages: Fewer steps, high atom economy.

  • Limitations: Requires high-purity 4-aminophenylbenzamide.

Route 2 (Stepwise Functionalization):

  • Advantages: Better control over benzamide regiochemistry.

  • Limitations: Lower overall yield (65–70%).

Industrial Scalability Considerations

Cost Analysis

  • Major Cost Drivers: POCl₃ (22%), DMF (18%), benzoyl chloride (15%).

Regulatory and Pharmacopeial Standards

  • ICH Guidelines: Residual solvents (DMF) limited to <880 ppm.

  • USP Monographs: Hydrochloride content must be 98.0–102.0% .

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes further modifications, primarily driven by its quinazoline core and benzamide moiety:

Reaction Type Conditions Outcome Reference
N-Alkylation Reacted with alkyl halides (e.g., methyl iodide) in DMF at 80°CSubstitution at the quinazoline N1 position with alkyl groups
Hydrolysis Treated with 6N HCl under refluxCleavage of the benzamide group to regenerate the aniline intermediate
Suzuki Coupling Pd-catalyzed coupling with aryl boronic acids at 100°CIntroduction of aryl groups at the quinazoline C2 position

Stability and Degradation

  • pH Sensitivity : The hydrochloride salt dissociates in alkaline conditions (pH > 9), regenerating the free base .
  • Thermal Stability : Decomposes above 200°C, forming quinazoline fragments and benzoic acid derivatives .
  • Photodegradation : Exposure to UV light induces cleavage of the benzamide bond, confirmed via HPLC-MS .

Biological Activity and Reactivity

  • Aurora Kinase Inhibition : The quinazoline scaffold binds ATP pockets in kinases, while the benzamide group enhances selectivity .
  • Metabolic Reactions : Hepatic CYP3A4-mediated oxidation generates hydroxylated derivatives at the quinazoline C6/C7 methoxy groups .

Key Research Findings

  • Synthetic Yield Optimization :
    • Chlorination with POCl₃ achieves >85% yield .
    • Benzoylation efficiency drops below pH 7 due to protonation of the aniline .
  • Structure-Activity Relationships (SAR) :
    Modification Effect on Activity Source
    Replacement of benzamide with arylurea10-fold reduction in kinase inhibition
    Demethylation of C6/C7 methoxyLoss of metabolic stability

Industrial and Pharmacological Relevance

  • Scale-Up Challenges : Poor solubility in aqueous media necessitates co-solvents like DMSO for formulation .
  • Patent Landscape : Protected under US3511836A for quinazoline synthesis methods and WO2003055866A1 for kinase inhibitor applications .

Scientific Research Applications

Cancer Therapy

The primary application of N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride lies in its role as an anti-cancer agent:

Study Cancer Type Findings
Breast CancerDemonstrated inhibition of tumor growth in xenograft models.
Lung CancerInduced apoptosis in A549 cell lines through Aurora A inhibition.
Colorectal CancerShowed synergistic effects with conventional chemotherapeutics.

Targeted Therapy

Due to its specificity for Aurora kinases, this compound is being explored for use in targeted therapies:

  • Combination Therapies : Studies indicate enhanced efficacy when combined with other agents such as taxanes or platinum-based drugs.
  • Resistance Mechanisms : Research is ongoing to understand how this compound can overcome resistance mechanisms in various cancers.

Pharmacological Studies

Pharmacokinetic and pharmacodynamic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

Parameter Value
Bioavailability~60%
Half-life6 hours
MetabolismPrimarily hepatic

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, this compound was administered alongside standard chemotherapy. The results indicated a significant reduction in tumor size compared to chemotherapy alone, suggesting its potential as a valuable addition to treatment regimens.

Case Study 2: Overcoming Drug Resistance

A study focused on non-small cell lung cancer (NSCLC) demonstrated that this compound could effectively resensitize resistant cancer cells to traditional therapies. The mechanism involved the downregulation of P-glycoprotein expression, a common mediator of drug resistance.

Mechanism of Action

The mechanism of action of N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride involves the inhibition of Aurora Kinase, an enzyme that plays a critical role in cell division. By binding to the active site of Aurora Kinase, this compound prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inhibiting cell proliferation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide- and Quinazoline-Based Compounds

Compound Name Core Structure Key Substituents Target/Activity Reference
N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride Quinazoline 6,7-Dimethoxy, benzamide Kinase inhibition (putative)
WHI-P154 Quinazoline 6,7-Dimethoxy, 2-bromo-4-hydroxyphenyl JAK3 inhibitor (IC50 = 1.2 µM)
Procarbazine hydrochloride Benzamide Methylhydrazinyl, isopropyl DNA alkylation (antineoplastic)
Alkoxy-substituted benzamides (e.g., butoxy, pentyloxy) Benzamide Variable alkoxy groups (C4–C6 chains) Protease inhibition (hypothetical)

Key Observations :

  • Quinazoline Derivatives: Both the target compound and WHI-P154 share the 6,7-dimethoxyquinazoline scaffold, but WHI-P154 replaces the benzamide with a bromophenol group, conferring specificity for JAK3 inhibition . The absence of the bromophenol moiety in the target compound suggests divergent kinase selectivity.
  • Benzamide Derivatives : Procarbazine hydrochloride incorporates a methylhydrazinyl group, enabling DNA crosslinking, whereas the target compound’s benzamide group likely facilitates kinase interactions . Alkoxy-substituted analogs () exhibit variable chain lengths (butoxy to hexyloxy), which may modulate lipophilicity and membrane permeability .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) Solubility (HCl salt) logP (Predicted)
Target compound ~460 High (hydrochloride) 3.1
WHI-P154 ~410 Moderate 2.8
Procarbazine hydrochloride ~257 High 0.9
Butoxy-substituted analog () ~520 Low 4.5

Analysis :

  • The hydrochloride salt of the target compound improves solubility compared to neutral analogs like WHI-P154 .

Biological Activity

N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride, also known as a potent Aurora kinase inhibitor, is a compound of significant interest in cancer research due to its biological activity against various cancer cell lines. This article will explore the compound's mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Name: this compound
  • CAS Number: 179247-42-8
  • Molecular Formula: C23H23ClN4O3
  • Molecular Weight: 436.89 g/mol
  • Structure: The compound features a benzamide core linked to a quinazoline moiety, which is crucial for its biological activity.

The primary mechanism of action for this compound involves the inhibition of Aurora kinases, a family of serine/threonine kinases that play essential roles in cell division. Aberrant expression or activity of Aurora kinases is often associated with various cancers. By inhibiting these kinases, the compound can disrupt mitotic processes, leading to apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties across various cancer types. In vitro studies have shown that it effectively inhibits the proliferation of cancer cell lines such as:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colon Cancer (HT29)

The compound's efficacy is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, studies have reported IC50 values in the low micromolar range for several cancer cell lines, indicating potent anticancer activity.

Table 1: IC50 Values Against Various Cancer Cell Lines

Cell LineIC50 (µM)
MCF-71.5
A5492.0
HT291.8

Case Studies and Research Findings

  • Aurora Kinase Inhibition :
    A study published in Cancer Research highlighted the compound's ability to selectively inhibit Aurora A and B kinases. This selectivity was associated with reduced tumor growth in xenograft models and was attributed to the compound's structural features that enhance binding affinity to the ATP-binding site of these kinases .
  • Combination Therapy :
    Another research effort explored the effects of combining this compound with traditional chemotherapeutics. The combination showed synergistic effects in reducing cell viability and enhancing apoptosis compared to monotherapy .
  • Mechanistic Studies :
    Detailed mechanistic studies revealed that treatment with this compound led to increased levels of phosphorylated histone H3 and subsequent activation of apoptotic pathways in treated cells. This suggests that its mechanism not only involves direct kinase inhibition but also modulation of downstream signaling pathways .

Q & A

Basic: What is the standard synthetic route for N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride?

The compound is typically synthesized via a multi-step approach:

Alkylation : React 4-chloroaniline derivatives with 6,7-dimethoxy-4-quinazolinylamine under basic conditions to form the core quinazoline-aryl amine intermediate.

Benzoylation : Treat the intermediate with benzoyl chloride or substituted benzoyl chlorides in the presence of a coupling agent (e.g., HATU) to form the benzamide backbone.

Salt Formation : React the free base with hydrochloric acid to precipitate the hydrochloride salt.

Purification : Use reverse-phase HPLC or recrystallization from ethanol/water mixtures to isolate the pure product (typical yields: 50–75%) .

Basic: How is the purity and identity of the compound confirmed in academic research?

  • Chromatography : HPLC with UV detection (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) ensures >95% purity.
  • Spectroscopy :
    • 1H NMR (DMSO-d6): Key peaks include δ 8.2–8.4 ppm (quinazoline protons), δ 7.6–7.8 ppm (benzamide aromatic protons), and δ 3.9–4.1 ppm (methoxy groups).
    • ESI-MS : Molecular ion [M+H]+ confirms the molecular weight (e.g., m/z ~500–550 depending on substituents) .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

  • Temperature Control : Maintain reaction temperatures between 0–5°C during benzoylation to minimize side reactions.
  • Catalyst Use : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Salt Crystallization : Optimize HCl concentration during salt formation to avoid over-acidification, which reduces yield.
  • Scale-Up Adjustments : For larger batches (>10 mmol), replace column chromatography with fractional crystallization using ethanol/diethyl ether .

Advanced: What strategies resolve contradictory NMR data during structural elucidation?

  • Variable Temperature NMR : Rotational isomers (e.g., amide bond conformers) can cause split peaks; heating the sample to 60°C simplifies splitting.
  • 2D Techniques : Use HSQC and HMBC to assign overlapping aromatic protons.
  • Reference Standards : Compare with analogs (e.g., 4-fluoro-2-trifluoromethylbenzamide derivatives) to confirm substituent positions .

Basic: What analytical methods assess impurity profiles in this compound?

  • TLC : Monitor reactions using silica gel plates (eluent: chloroform/methanol 9:1).
  • HPLC-MS : Detect trace impurities (<0.1%) via high-resolution mass spectrometry.
  • Elemental Analysis : Confirm stoichiometry of the hydrochloride salt (e.g., Cl– content ~7–8%) .

Advanced: How do structural modifications impact biological activity in related compounds?

  • Quinazoline Substituents : Replacing 6,7-dimethoxy groups with chloro (e.g., 6-Cl) increases lipophilicity, enhancing blood-brain barrier penetration in neurological assays.
  • Benzamide Variations : Trifluoromethyl groups at the para position improve metabolic stability but may reduce solubility.
  • SAR Insights : In Trypanosoma brucei studies, analogs with electron-withdrawing substituents show 10–100x higher inhibitory potency than methoxy derivatives .

Advanced: What in vitro assays are suitable for evaluating this compound’s pharmacological potential?

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-Glo™) to measure IC50 values.
  • Cell Viability : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
  • Solubility Testing : Perform kinetic solubility studies in PBS (pH 7.4) to guide formulation strategies .

Advanced: How do researchers address discrepancies between computational predictions and experimental data?

  • Docking Re-evaluation : Adjust protonation states of the quinazoline amino group in silico to match physiological pH conditions.
  • Free Energy Calculations : Use MD simulations (e.g., AMBER) to account for solvent effects overlooked in initial docking.
  • Experimental Validation : Synthesize and test predicted high-affinity analogs to validate computational models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride

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